molecular formula C17H21NO3 B11313443 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11313443
M. Wt: 287.35 g/mol
InChI Key: XGIFIDQTIRRDOP-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications at positions 4, 7, and 8 of the chromen-2-one core. The 7-hydroxy group is a common feature in bioactive coumarins, contributing to hydrogen bonding and metal chelation . The piperidin-1-ylmethyl moiety at position 8 introduces a tertiary amine, which may influence pharmacokinetic properties and target binding .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C17H21NO3/c1-2-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-4-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3

InChI Key

XGIFIDQTIRRDOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable chromenone precursor.

    Ethylation: Introduction of the ethyl group at position 4 using ethyl halides under basic conditions.

    Hydroxylation: Introduction of the hydroxy group at position 7 through selective oxidation reactions.

    Piperidinylmethylation: Introduction of the piperidin-1-ylmethyl group at position 8 using piperidine and formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at position 7 can undergo oxidation to form a ketone.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for the development of new therapeutic agents. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors.

Key Therapeutic Areas:

  • Neurodegenerative Diseases : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease. For instance, derivatives have exhibited effective AChE inhibition with IC50 values indicating significant activity .
  • Anti-inflammatory Activity : Compounds within this class have been evaluated for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways, such as the TLR4/MAPK signaling pathway, thereby reducing levels of pro-inflammatory cytokines like IL-6 and TNF-α .

The biological activities attributed to 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one include:

Mechanisms of Action:

  • Antioxidant Properties : The hydroxyl groups in the structure contribute to its ability to scavenge free radicals, providing potential protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic benefits in various diseases.

Material Science

The unique structural properties of this compound allow it to be explored in the development of new materials. Its stability and reactivity can be harnessed for creating novel polymers or composite materials with enhanced properties.

Case Study 1: Inhibition of Acetylcholinesterase

In a study assessing the efficacy of various chromenone derivatives, 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one was evaluated for its AChE inhibitory activity. Results indicated that this compound exhibited promising inhibition rates comparable to known AChE inhibitors, suggesting its potential utility in neurodegenerative disease therapies .

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory properties of chromenone derivatives. The findings revealed that compounds similar to 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one significantly reduced inflammation in vitro by inhibiting key signaling pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group at position 7 and the piperidin-1-ylmethyl group at position 8 play crucial roles in binding to enzymes or receptors, modulating their activity. The chromenone core may interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Position 4 Substituent Effects

Compound R Group (Position 4) Antiproliferative Activity (HeLa IC₅₀) LogP (Predicted)
Target Compound Ethyl Not reported 2.5
4-Methyl analog (5d) Methyl 67.5% inhibition at 100 µM 1.8
4-Propyl analog Propyl Moderate activity (data incomplete) 3.1

Variations in the 8-Position Amine Group

The piperidin-1-ylmethyl group at position 8 can be compared to piperazine, pyrrolidine, or methylpiperidine derivatives:

  • Piperidine vs. Piperazine : Piperazine analogs (e.g., 8-[(4-methylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one) exhibit enhanced solubility due to the additional nitrogen but may reduce blood-brain barrier penetration .

Table 2: Amine Group Comparisons

Compound Amine Group at Position 8 Key Biological Property
Target Compound Piperidin-1-ylmethyl Not reported
Piperazine analog 4-Methylpiperazin-1-ylmethyl Improved solubility
Pyrrolidine analog (5e) Pyrrolidin-1-ylmethyl 44% HeLa inhibition at 100 µM
Diethylamine analog (5f) Diethylaminomethyl 64% HeLa inhibition at 100 µM

Role of the o-Dihydroxy Configuration

Compounds with adjacent hydroxyl groups (e.g., 6,7-dihydroxy derivatives in ) show enhanced antiproliferative activity due to metal chelation and ROS generation . The target compound lacks a 6-hydroxy group, which may reduce pro-apoptotic effects but improve metabolic stability .

Computational and Structural Insights

  • DFT Studies : The 7-hydroxy-8-(piperidin-1-ylmethyl) scaffold in related compounds shows optimized geometry for target binding, with the piperidine ring adopting a chair conformation favorable for hydrophobic interactions .
  • Cytotoxicity Profile : Ethyl and methyl substituents at position 4 are associated with lower cytotoxicity compared to trifluoromethyl derivatives (e.g., 4-trifluoromethyl analogs in ), which exhibit higher potency but greater cellular toxicity .

Biological Activity

4-Ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known as 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one, is a synthetic compound belonging to the chromenone family. This compound has garnered attention in medicinal chemistry for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is characterized by the following features:

PropertyDetails
Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name 6-chloro-4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one
InChI Key RZNGOKRIFJADQX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3

The unique arrangement of functional groups in this compound significantly influences its biological activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the piperidinyl group improves lipophilicity and membrane permeability.

The biological activity of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation. Studies indicate that it exhibits competitive inhibition with an IC50 value of approximately 1.52 μM .
  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Receptor Modulation : Interaction with various cellular receptors modulates signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, a study reported that derivatives of the compound showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 19.5 µg/mL .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of 4-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one on various cancer cell lines, including HeLa cells. The compound demonstrated promising results, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to inhibit hAChE suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

  • Study on hAChE Inhibition : A detailed investigation into the structure–activity relationship (SAR) revealed that modifications in the piperidine moiety significantly influenced inhibitory activity against hAChE. The study highlighted that compounds with shorter linkers exhibited higher activity levels .
  • Antimicrobial Efficacy Assessment : In a comparative study, several analogs were synthesized and tested for their antimicrobial properties. The results indicated that specific substitutions on the chromenone core enhanced antimicrobial efficacy against Gram-positive bacteria .

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